molecular formula C17H14N6O B2612281 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2034244-24-9

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B2612281
CAS RN: 2034244-24-9
M. Wt: 318.34
InChI Key: PLWRTATXTGORDB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The starting 2-methylimidazo[1,2-a]pyridine can be obtained by a reaction of MeONa with 2-amino-1-propargylpyridinium bromide .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides can be obtained from the respective trihalides .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. This research underscores the compound's utility in developing treatments against cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Another study by Riyadh (2011) focused on enaminones derived from N-arylpyrazole-containing compounds, leading to the synthesis of substituted pyridine derivatives showing significant antitumor and antimicrobial activities. This highlights the compound's relevance in creating new therapeutic agents (Riyadh, 2011).

Anti-Influenza Virus Activity

Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and their derivatives demonstrating remarkable antiavian influenza virus activity. The synthesis route introduced by this study presents a new avenue for developing antiviral agents (Hebishy et al., 2020).

Insecticidal Agents

Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds, including pyrazole and thiazole derivatives, showing potential as insecticidal agents against Spodoptera littoralis. This work expands the compound's application into agricultural pest control (Soliman et al., 2020).

Antimicrobial Agents

Mabkhot et al. (2016) synthesized heterocycles incorporating a thiophene moiety, demonstrating potent antimicrobial activities. This research contributes to the search for new antimicrobial compounds to combat resistant microbial strains (Mabkhot et al., 2016).

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11-5-4-8-23-9-14(20-16(11)23)12-6-2-3-7-13(12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWRTATXTGORDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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